![molecular formula C7H10ClN3S B3036194 4-Chloro-6-(propan-2-ylsulfanyl)pyrimidin-2-amine CAS No. 339016-07-8](/img/structure/B3036194.png)
4-Chloro-6-(propan-2-ylsulfanyl)pyrimidin-2-amine
Overview
Description
Molecular Structure Analysis
The molecular structure of 4-Chloro-6-(propan-2-ylsulfanyl)pyrimidin-2-amine consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3. The molecule also contains a chlorine atom at position 4 and a propan-2-ylsulfanyl group at position 6.Scientific Research Applications
Acaricides and Pest Control
- Trifluoroethyl Thioether Derivatives : Compounds containing trifluoroethyl sulfur groups (trifluoroethyl thioether compounds) have shown promise. Notably, flupentiofenox, a commercial trifluoroethyl thioether acaricide, has demonstrated high efficacy against Tetranychus urticae .
- HNPC-A188 : Compound T7 (HNPC-A188) is a derivative of 4-Chloro-6-(propan-2-ylsulfanyl)pyrimidin-2-amine . It exhibits excellent acaricidal activity, comparable to the commercial acaricide cyenopyrafen .
Fungicides
In addition to acaricidal properties, this compound has been explored for its fungicidal activity. Here’s a summary:
- Design and Synthesis : Researchers designed a series of pyrimidinamine derivatives based on pyrimidifen. Among these, (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine exhibited excellent fungicidal activity .
Mechanism of Action
While the specific mechanism of action for 4-Chloro-6-(propan-2-ylsulfanyl)pyrimidin-2-amine is not mentioned in the retrieved data, pyrimidinamine derivatives are known to exhibit their effects through various mechanisms. For instance, they have been reported to inhibit the expression and activities of certain vital inflammatory mediators .
properties
IUPAC Name |
4-chloro-6-propan-2-ylsulfanylpyrimidin-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3S/c1-4(2)12-6-3-5(8)10-7(9)11-6/h3-4H,1-2H3,(H2,9,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXCDHZBXHOYMMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC(=NC(=N1)N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001233595 | |
Record name | 4-Chloro-6-[(1-methylethyl)thio]-2-pyrimidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001233595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(propan-2-ylsulfanyl)pyrimidin-2-amine | |
CAS RN |
339016-07-8 | |
Record name | 4-Chloro-6-[(1-methylethyl)thio]-2-pyrimidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=339016-07-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-6-[(1-methylethyl)thio]-2-pyrimidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001233595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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